molecular formula C18H21N7O3S B14987665 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B14987665
M. Wt: 415.5 g/mol
InChI Key: HAGYXXHRHWSLHC-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds such as 1,2,5-oxadiazole and 1,2,4-triazole derivatives, followed by their coupling under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of catalysts like triethylamine are commonly employed .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s heterocyclic rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE apart is its unique combination of heterocyclic rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H21N7O3S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C18H21N7O3S/c1-4-12-6-8-13(9-7-12)20-14(27)10-29-18-22-21-17(25(18)5-2)15-16(19-11(3)26)24-28-23-15/h6-9H,4-5,10H2,1-3H3,(H,20,27)(H,19,24,26)

InChI Key

HAGYXXHRHWSLHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=NON=C3NC(=O)C

Origin of Product

United States

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